2-(5-Aminopyridin-2-yl)propan-2-ol
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Overview
Description
2-(5-Aminopyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring an amino group at the 5-position and a hydroxyl group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridin-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-aminopyridine as the starting material.
Alkylation: The amino group at the 5-position is protected, and the pyridine ring is alkylated at the 2-position using an appropriate alkylating agent, such as isopropyl bromide, under basic conditions.
Deprotection: The protecting group on the amino group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Aminopyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 2-(5-Aminopyridin-2-yl)propan-2-one.
Reduction: Products include 2-(5-Aminopyridin-2-yl)propan-2-amine.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
2-(5-Aminopyridin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Aminopyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopyridin-2-yl)propan-2-ol: Similar structure but with the amino group at the 4-position.
2-(5-Hydroxypyridin-2-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of an amino group at the 5-position.
Uniqueness
2-(5-Aminopyridin-2-yl)propan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGGHFNLSZGCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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